3,3'-Dichlorobenzaldazine

Neuroscience GPCR Pharmacology Allosteric Modulation

Research on mGluR5 allosteric modulation requires rigorous controls to distinguish true cooperativity from assay artifacts. 3,3′-Dichlorobenzaldazine (DCB) is the sole benzaldazine derivative exhibiting neutral cooperativity-it binds the allosteric site without altering basal or agonist-evoked activity. Substituting DCB with DFB or DMeOB introduces unintended potentiation or inhibition, compromising experimental validity. • Enables competitive blockade validation: co-application with DFB or DMeOB confirms target engagement at the shared allosteric pocket. • Completes the benzaldazine pharmacological toolkit alongside DFB (PAM) and DMeOB (NAM) for systematic HTS calibration. • ≥98% HPLC purity; ambient-temperature shipping; available in 5-100 mg research quantities.

Molecular Formula C14H10Cl2N2
Molecular Weight 277.1 g/mol
CAS No. 6971-97-7
Cat. No. B1662941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichlorobenzaldazine
CAS6971-97-7
SynonymsAlternative Name: 3,3'-Dichlorobenzaldazine
Molecular FormulaC14H10Cl2N2
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9-,18-10-
InChIKeyXMOVWXSCYLINBJ-XFQWXJFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCB Procurement: Functional Profile & Class Context


3,3'-Dichlorobenzaldazine (DCB; CAS 6971-97-7) is a benzaldazine derivative and a prototypical neutral allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. This symmetric azine, synthesized via the condensation of two equivalents of 3-chlorobenzaldehyde with hydrazine, exhibits a molecular weight of 277.15 g/mol, a predicted melting point of -40 °C, and a predicted density of 1.21 g/cm³ . Its unique functional profile within the benzaldazine class, characterized by neutral cooperativity rather than positive or negative modulation, establishes it as a critical tool compound for dissecting allosteric pharmacology [1].

Why DCB Cannot Be Substituted by Analogs


Generic substitution among benzaldazine derivatives is fundamentally flawed due to the divergent functional activities arising from subtle aryl substitutions. Despite their high structural similarity, members of the benzaldazine family exert a spectrum of allosteric effects at mGluR5—ranging from positive (DFB) to negative (DMeOB) modulation—with DCB uniquely displaying neutral cooperativity [1]. This prevents its interchangeable use with analogs; for instance, substituting DCB with DFB would inadvertently introduce potentiation of agonist responses, while using DMeOB would induce inhibition. Furthermore, in antibacterial contexts, the introduction of substituents dramatically reduces the inherent activity of unsubstituted benzaldazines, making analog substitution unreliable without empirical verification [2]. Therefore, scientific rigor and experimental reproducibility demand the procurement and use of the exact compound, DCB, for its defined functional role.

Differentiating DCB from Closest Analogs


Neutral Cooperativity vs. DFB and DMeOB

In direct head-to-head functional assays, 3,3'-Dichlorobenzaldazine (DCB) is uniquely characterized by its lack of intrinsic modulatory activity on mGluR5 agonist responses, classifying it as a neutral allosteric ligand [1]. This contrasts sharply with its closely related analogs: 3,3'-Difluorobenzaldazine (DFB) acts as a potent positive allosteric modulator, while 3,3'-Dimethoxybenzaldazine (DMeOB) functions as a negative allosteric modulator [1].

Neuroscience GPCR Pharmacology Allosteric Modulation mGluR5

Competitive Binding Blockade of DFB and DMeOB

While DCB does not modulate agonist responses, it functions as a silent competitor at the allosteric binding site. In quantitative competition assays, DCB effectively prevents the positive modulation induced by DFB, with a potency (IC50) of 7.6 ± 1.9 μM for blocking the DFB response [1]. It also prevents the negative modulatory effect of DMeOB, though with lower apparent potency (17 ± 16 μM) [1].

Allosteric Antagonism Receptor Pharmacology Binding Assay mGluR5

Antibacterial Activity Loss with Chloro Substitution

A class-level structure-activity relationship (SAR) study demonstrates that unsubstituted benzaldazines possess measurable antibacterial activity. However, the introduction of any substituent, including chloro groups, dramatically reduces or abolishes this activity [1]. This finding has two critical implications: (1) DCB is a poor candidate for antimicrobial applications, and (2) the 3,3'-dichloro substitution is not a neutral modification and profoundly alters the biological profile compared to the parent scaffold.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry Benzaldazine Derivatives

DCB Applications in mGluR5 Pharmacology


Neutral Allosteric Probe for mGluR5 Signaling

DCB is the optimal choice for experiments aiming to dissect the contributions of allosteric vs. orthosteric binding on mGluR5 function. Its unique profile—binding to the allosteric site without altering basal or agonist-induced activity [1]—allows researchers to verify that an observed effect is genuinely due to allosteric modulation by co-applied ligands (e.g., DFB or DMeOB) and not an artifact of the assay system [1].

Validation of Novel mGluR5 Allosteric Modulators

In drug discovery programs targeting mGluR5 allosteric sites, DCB serves as a critical control compound. By demonstrating that DCB can competitively block the effects of both positive (DFB) and negative (DMeOB) modulators, it validates that a new compound's activity is mediated through the same or an overlapping allosteric binding pocket [1]. Its use is essential for establishing the mechanism of action of novel chemical entities [1].

Differentiating mGluR5 Allosteric Modulator Subtypes

DCB is uniquely positioned within the benzaldazine family as the only neutral cooperativity ligand [1]. This allows for the creation of a complete pharmacological 'toolkit' alongside DFB (positive) and DMeOB (negative). Procurement of all three enables systematic, side-by-side comparisons to calibrate high-throughput screening assays for mGluR5 and to profile the functional bias of new allosteric ligands [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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